t-Boc-amido-PEG10-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

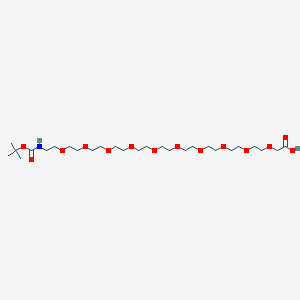

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO14/c1-27(2,3)42-26(31)28-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25(29)30/h4-24H2,1-3H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDSOVWMQJSODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-amido-PEG10-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. The molecule incorporates a terminal carboxylic acid, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected amine.[1][3] This unique structure allows for the strategic and sequential conjugation of different molecular entities, making it an invaluable tool in the development of complex biomolecules and therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Core Chemical Properties

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its application in sensitive biological systems. The key quantitative data for this molecule and its common derivatives are summarized below.

| Property | This compound | t-Boc-amido-PEG10-amine | t-Boc-amido-PEG10-NHS ester | t-Boc-amido-PEG10-azide |

| Molecular Formula | C28H55NO14 | C27H56N2O12 | C32H58N2O16 | C27H54N4O12 |

| Molecular Weight ( g/mol ) | 629.74[7] | ~600.77 | 726.8[8] | 626.8[9] |

| CAS Number | 2410598-01-3[3][7] | 1347704-59-9 | 2055040-78-1 | Not available |

| Purity | >96%[3][7] | ≥98% | ≥95% | 98%[9] |

| Solubility | Soluble in water, DMSO, DMF, DCM[4] | Soluble in water, DMSO, DMF, DCM | Soluble in DMSO, DCM, DMF[8] | - |

| Storage Condition | -20°C[3] | - | -20°C[8] | -20°C[9] |

Key Applications

The unique trifunctional nature of this compound, with its reactive carboxyl group, hydrophilic PEG spacer, and protected amine, makes it a versatile tool in several advanced scientific applications.

-

Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[3] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]

-

Drug Delivery: In drug delivery systems, this linker can be used to attach targeting ligands to drug molecules or nanoparticles. The PEG chain can improve the pharmacokinetic properties of the drug by increasing its circulation half-life.[2][6]

-

PROTAC Development: this compound serves as a precursor for the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[4] The PEG10 linker provides the necessary flexibility and length for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

-

Surface Modification: The molecule can be used to modify surfaces to introduce specific functionalities, improve biocompatibility, or prevent non-specific binding.

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent coupling to a primary amine-containing molecule.[10]

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-containing molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.5)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS (or Sulfo-NHS).

-

Add 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[10]

-

-

Coupling to Amine:

-

Dissolve the amine-containing target molecule in the appropriate reaction buffer.

-

Add the activated NHS ester solution to the target molecule solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Purification:

-

Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion or affinity chromatography, to remove unreacted reagents.

-

t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the primary amine for subsequent conjugation.[4]

Materials:

-

t-Boc protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.[4]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, remove the TFA and DCM under reduced pressure.[4]

-

Re-dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs. The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following diagram illustrates the general principle.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in chemistry, biology, and medicine. Its well-defined structure, combining a reactive carboxylic acid, a biocompatible PEG spacer, and a protected amine, allows for controlled and sequential bioconjugation strategies. This enables the synthesis of complex and precisely engineered molecules for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. t-Boc-N-amido-PEG10-acid, 2410598-01-3 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]

- 7. precisepeg.com [precisepeg.com]

- 8. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]

- 9. t-Boc-N-amido-PEG10-Azide | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-polyethylene glycol (PEG)10-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, along with detailed experimental protocols for its use in bioconjugation.

Core Concepts: Chemical Structure and Properties

t-Boc-amido-PEG10-acid is a versatile chemical tool that features three key components: a t-Boc protected amine, a flexible 10-unit polyethylene (B3416737) glycol spacer, and a terminal carboxylic acid.[1] This unique architecture allows for a modular and strategic approach to the synthesis of complex bioconjugates.

The t-Boc protecting group provides a stable yet easily removable mask for a primary amine, enabling selective deprotection under mild acidic conditions.[2] The hydrophilic PEG10 spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugated molecules, and provides a flexible bridge to minimize steric hindrance.[1] The terminal carboxylic acid serves as a reactive handle for covalent linkage to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1]

Physicochemical Properties

Quantitative data for this compound and its common derivatives are summarized in the tables below, providing a comparative reference for researchers.

| Property | Value | Reference(s) |

| Chemical Name | t-Boc-N-amido-PEG10-acid | [3] |

| Molecular Formula | C28H55NO14 | [3] |

| Molecular Weight | 629.74 g/mol | [3][4] |

| CAS Number | 2410598-01-3 | [3] |

| Purity | >96% | [3] |

| Storage Temperature | -20°C | [5] |

Table 1: Physicochemical properties of t-Boc-N-amido-PEG10-acid.

Comparative Data for Related PEG10 Linkers

The following table provides data for other commercially available t-Boc-N-amido-PEG10 derivatives that offer alternative functionalities for diverse conjugation strategies.[6]

| Compound Name | Molecular Weight ( g/mol ) | Purity | CAS Number |

| t-Boc-N-amido-PEG10-amine | ~600.77 | ≥98% | 1347704-59-9 |

| t-Boc-N-amido-PEG10-NHS ester | ~726.81 | ≥95% | 2055040-78-1 |

| t-Boc-N-amido-PEG10-azide | ~614.75 | ≥95% | Not available |

Table 2: Comparative data for commercially available t-Boc-N-amido-PEG10 derivatives.[6]

Experimental Protocols

Detailed methodologies for the key chemical transformations involving this compound are provided below. These protocols are based on standard organic chemistry and bioconjugation procedures.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of this compound can be coupled to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.[6]

Materials:

-

t-Boc-N-amido-PEG10-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

-

Amine-containing target molecule

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., Tris or glycine)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Protocol:

-

Activation of Carboxylic Acid:

-

Dissolve t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).[6]

-

Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]

-

Add 1.1 equivalents of EDC.[6]

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[6]

-

-

Coupling to Amine:

-

Quenching and Purification:

t-Boc Deprotection

The removal of the t-Boc protecting group is typically achieved under acidic conditions to reveal a primary amine for subsequent conjugation steps.[6]

Materials:

-

t-Boc protected compound

-

Anhydrous organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane)

-

Strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Mild base for neutralization (e.g., triethylamine (B128534) or DIPEA) (optional)

-

Rotary evaporator

Protocol:

-

Dissolution: Dissolve the t-Boc protected compound in an appropriate anhydrous organic solvent such as DCM or dioxane.[6]

-

Acid Treatment: Add a solution of a strong acid. Common reagents include a 20-50% solution of TFA in DCM or a 4M solution of HCl in dioxane.[6]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

-

Work-up:

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its application in bioconjugation.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for sequential bioconjugation.

References

- 1. t-Boc-N-amido-PEG10-acid, 2410598-01-3 | BroadPharm [broadpharm.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. t-Boc-N-amido-PEG10-acid Datasheet DC Chemicals [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: t-Boc-amido-PEG10-acid

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl-amido-Polyethylene Glycol-acid (t-Boc-amido-PEG10-acid), a heterobifunctional PEG linker crucial for bioconjugation, drug delivery, and surface modification applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Specifications

This compound is a valuable crosslinking agent featuring a terminal carboxylic acid and a Boc-protected amine. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, consisting of ten repeating ethylene (B1197577) glycol units, enhances the solubility of the conjugate in aqueous environments. The carboxylic acid group can be readily activated to react with primary amines, forming stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under mild acidic conditions, revealing a primary amine for subsequent conjugation steps.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 629.74 g/mol [1], 629.7 g/mol [2][3] |

| Molecular Formula | C28H55NO14[1][2] |

| CAS Number | 2410598-01-3[1][2] |

| Purity | >96%[1][2] |

Experimental Protocols

The following section details a standard methodology for the conjugation of this compound to a model protein, followed by the deprotection of the Boc group to expose the terminal amine.

Protocol: Two-Step Conjugation of this compound to a Protein

Objective: To covalently link this compound to a protein via amide bond formation and subsequently deprotect the Boc group to yield a PEGylated protein with a terminal primary amine.

Materials:

-

This compound

-

Model Protein (e.g., Bovine Serum Albumin, BSA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

Dialysis tubing or centrifugal filtration units

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Activation of Carboxylic Acid Group:

-

Dissolve this compound in MES buffer (pH 6.0).

-

Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Protein:

-

Dissolve the model protein in PBS (pH 7.4).

-

Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of PEGylated Protein:

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris.

-

Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filtration units with an appropriate molecular weight cutoff.

-

-

Deprotection of Boc Group:

-

Lyophilize the purified Boc-protected PEGylated protein.

-

Dissolve the lyophilized product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

-

Final Purification and Characterization:

-

Purify the final amine-terminated PEGylated protein using dialysis or size-exclusion chromatography.

-

Characterize the final product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and NMR to confirm successful conjugation and deprotection.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the two-step conjugation of this compound to a protein.

Caption: Workflow for protein conjugation with this compound.

References

Solubility Profile of t-Boc-amido-PEG10-acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of t-Boc-amido-PEG10-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages physicochemical principles and data from structurally analogous molecules to provide a robust predictive assessment of its solubility in common organic solvents.

Core Concepts: Understanding the Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its three primary structural components: the t-Boc protecting group, the PEG10 spacer, and the terminal carboxylic acid.

-

t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances the molecule's lipophilicity, contributing to its solubility in nonpolar organic solvents.

-

PEG10 (Polyethylene Glycol) Spacer: The ten-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic. This portion of the molecule is responsible for its solubility in a broad range of polar organic solvents and contributes to its aqueous solubility. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, facilitating interactions with protic solvents.

-

Terminal Carboxylic Acid: The carboxylic acid group is polar and capable of hydrogen bonding, further enhancing solubility in polar protic solvents. In the presence of a base, it can be deprotonated to a carboxylate, which significantly increases aqueous solubility.

The combination of these distinct domains results in an amphiphilic molecule with a broad solubility profile.

Inferred Solubility of this compound

| Solvent Classification | Solvent | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar nature of DMSO and its ability to act as a hydrogen bond acceptor make it an excellent solvent for PEGylated compounds. A related compound, t-Boc-N-amido-PEG1-acid, is known to be soluble in DMSO.[1] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating PEG chains. | |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent that is generally a good solvent for PEG derivatives. The closely related t-boc-N-amido-dPEG®₁₁-amine is soluble in acetonitrile.[2][3] | |

| Tetrahydrofuran (THF) | Moderate | THF is a less polar ether-based solvent. While PEG has some solubility in THF, it may be less than in more polar aprotic solvents. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic molecules. The t-boc-N-amido-dPEG®₁₁-amine analog shows solubility in methylene (B1212753) chloride.[2][3] |

| Chloroform (B151607) | High | Similar in properties to DCM, chloroform is expected to be a good solvent for this compound. | |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of methanol can hydrogen bond with the ether oxygens of the PEG chain and the carboxylic acid, leading to good solubility. |

| Ethanol (B145695) | High | Similar to methanol, ethanol is a good solvent for PEG-containing molecules. | |

| Water | Moderate | The hydrophilic PEG chain and the terminal carboxylic acid contribute to water solubility.[4] However, the lipophilic t-Boc group may limit its overall aqueous solubility compared to the deprotected amine. The solubility is expected to increase significantly at basic pH due to the formation of the carboxylate salt. | |

| Nonpolar | Toluene | Low to Moderate | PEG itself has limited solubility in toluene, but this may be enhanced by the t-Boc group. Heating may be required to achieve dissolution.[5] |

| Hexanes / Heptane | Low / Insoluble | These nonpolar aliphatic solvents are generally poor solvents for polar PEGylated compounds. | |

| Diethyl Ether | Low / Insoluble | PEG is generally not soluble in diethyl ether.[5] |

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following general experimental protocol, based on the "excess solid" method, is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DCM, Methanol)

-

Small glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical technique.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining after equilibration.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Vortex the vial vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm that there is still undissolved solid at the bottom of the vial.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully take a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other appropriate analytical method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The resulting concentration is the saturation solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of a Relevant Workflow

The solubility of this compound is a critical parameter in its application as a linker in bioconjugation. The following diagram illustrates a typical workflow for the conjugation of this linker to a protein, where its solubility in the reaction buffer is essential.

Caption: Workflow for protein conjugation using this compound.

Conclusion

While direct, experimentally determined quantitative solubility data for this compound is not widely published, a strong, predictive understanding of its solubility profile can be established by analyzing its molecular structure and comparing it to closely related analogs. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents and moderately soluble in polar protic solvents, including water. For applications that require precise knowledge of its solubility limits, it is recommended that researchers perform their own solubility tests using the general protocol outlined in this guide. A thorough understanding of its solubility is paramount for its successful application in the synthesis of advanced bioconjugates and therapeutics.

References

A Technical Guide to the Aqueous Solubility of t-Boc-amido-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-amido-PEG10-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). A critical parameter influencing its utility in these applications is its aqueous solubility. The incorporation of a ten-unit polyethylene (B3416737) glycol (PEG) spacer is intentionally designed to enhance this property, facilitating its use in biological systems. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including qualitative and comparative quantitative data, a detailed experimental protocol for solubility determination, and a workflow for assessing the solubility of PEGylated compounds.

Introduction to this compound and the Importance of Aqueous Solubility

This compound possesses three key functional moieties: a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, and a terminal carboxylic acid, all connected by a hydrophilic PEG10 spacer. The t-Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions. The carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond. The PEG10 chain is the primary determinant of the molecule's aqueous solubility.

In drug development and bioconjugation, poor aqueous solubility of a linker or the resulting conjugate can lead to significant challenges, including:

-

Difficulties in formulation and administration.

-

Reduced bioavailability.

-

Propensity for aggregation.

-

Non-specific binding and off-target effects.

The PEGylation of molecules is a well-established strategy to mitigate these issues. The repeating ethylene (B1197577) glycol units of the PEG chain are hydrophilic and flexible, which can disrupt intermolecular interactions that lead to low solubility and improve the pharmacokinetic profile of the conjugated molecule.[1]

Physicochemical Properties and Solubility Profile

While specific quantitative data for the aqueous solubility of this compound is not extensively documented in publicly available literature, its structural components provide a strong indication of its solubility characteristics. The hydrophilic nature of the PEG10 spacer is expected to impart significant aqueous solubility.[2][3]

Qualitative Solubility

Product literature consistently describes this compound and similar PEGylated linkers as having enhanced solubility in aqueous media.[2][3][4] It is also reported to be soluble in a range of polar organic solvents.

Comparative Quantitative Solubility Data

To provide a quantitative perspective, the following table summarizes the reported solubility of structurally related PEGylated molecules. It is important to note that these values are for comparative purposes and the actual solubility of this compound may vary.

| Compound/Molecule Type | Solvent(s) | Reported Solubility | Reference(s) |

| t-Boc-amido-PEGn-acid | Water, DMSO, DMF, DCM | Soluble | [5] |

| PEGylated small molecules | Water and various organic solvents | Generally enhanced | [2][] |

| PEG (general) | Water, benzene, acetonitrile, ethanol | Good solubility | [2] |

DCM: Dichloromethane, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide

The collective data on analogous compounds strongly suggests that this compound will exhibit favorable solubility in aqueous buffers and polar organic solvents.

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized protocol for the experimental determination of the aqueous solubility of this compound. This method is based on the shake-flask method, a standard technique for solubility measurement.

Materials

-

This compound

-

Deionized water (or desired aqueous buffer, e.g., PBS)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the assay buffer.

-

Analyze the standard solutions using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water or buffer) in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental condition (e.g., 25 °C or 37 °C).

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Dilute the filtered supernatant with the assay buffer to a concentration that falls within the linear range of the previously generated calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.

-

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the aqueous solubility of a PEGylated compound like this compound.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

References

Introduction: The Role of Heterobifunctional Linkers in Bioconjugation

An In-depth Technical Guide on the Core Functionality of t-Boc-amido-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

In the fields of drug delivery, diagnostics, and advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct.[1][2] this compound is a versatile, heterobifunctional linker designed for precise and controlled bioconjugation.[3] It incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine for sequential reactions, a terminal carboxylic acid for covalent bond formation, and a 10-unit polyethylene (B3416737) glycol (PEG) chain that imparts beneficial physicochemical properties.[3][4] This guide details the functional mechanics, applications, and experimental protocols associated with this linker.

Core Mechanism of Action: A Functional Breakdown

The "mechanism of action" of this compound is defined by the distinct chemical functionalities of its three components, which allow it to act as a controllable, hydrophilic spacer.

-

t-Boc (tert-butyloxycarbonyl) Protected Amine : The t-Boc group serves as a stable protecting group for the primary amine.[2] This is crucial for achieving a controlled, stepwise conjugation strategy. The amine is masked from reacting, allowing the terminal carboxylic acid to be conjugated first. The t-Boc group is selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which are generally compatible with biomolecules, to reveal the primary amine for a subsequent conjugation step.[5][6]

-

Carboxylic Acid Terminus : The terminal carboxylic acid is a reactive handle used to form stable amide bonds with primary amine groups present on target molecules like proteins (e.g., lysine (B10760008) residues), peptides, or amine-modified oligonucleotides.[4][7] This reaction is not spontaneous and requires activation using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or other activators like HATU.[4][8]

-

PEG10 Spacer : The 10-unit polyethylene glycol chain is the core of the linker's utility in modifying molecular properties.[3] Its primary functions include:

-

Enhanced Hydrophilicity : The PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is a common challenge for complex bioconjugates like PROTACs and ADCs.[3][9][10] This improves formulation, stability, and bioavailability.[11]

-

Improved Pharmacokinetics : PEGylation is a well-established technique for extending the in-vivo circulation half-life of therapeutic molecules.[12] The hydrophilic PEG chain creates a hydration layer that shields the conjugate from enzymatic degradation and reduces renal clearance.[11][13]

-

Reduced Immunogenicity : The PEG spacer can mask immunogenic epitopes on a therapeutic molecule, lowering the risk of an undesired immune response.[11][14]

-

Steric Optimization : The flexible, defined-length chain provides spatial separation between the two conjugated molecules, minimizing steric hindrance and allowing each component to maintain its native conformation and biological activity.[3] In PROTACs, the linker length is a critical parameter for enabling the formation of a productive ternary complex between the target protein and an E3 ligase.[15]

-

Below is a diagram illustrating the sequential reactivity of the this compound linker.

Data Presentation

While specific quantitative data for this compound in direct comparative studies is often proprietary, the following tables summarize its known physicochemical properties and the generally accepted effects of PEGylation based on extensive research in the field.

Table 1: Physicochemical Properties of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| t-Boc-N-amido-PEG10-acid | 2410598-01-3 | C₂₈H₅₅NO₁₄ | ~629.74 | Carboxyl group for amide bond formation via activation.[5][16] |

| t-Boc-N-amido-PEG10-amine | 1347704-59-9 | C₂₈H₅₈N₂O₁₂ | ~600.77 | Terminal amine for coupling to activated acids or NHS esters.[5][17] |

| t-Boc-N-amido-PEG10-NHS ester | 2055040-78-1 | C₃₂H₅₈N₂O₁₆ | ~726.81 | Activated NHS ester for direct reaction with primary amines.[5][18] |

Table 2: Qualitative Effects of PEGylation on Bioconjugates

| Parameter | Effect of PEGylation | Rationale |

| Aqueous Solubility | Increased | The hydrophilic poly(ethylene glycol) chain improves the solubility of hydrophobic drugs or biomolecules.[9][19] |

| In-vivo Half-life | Increased | Reduces renal clearance and protects from enzymatic degradation, leading to longer circulation time.[11][12] |

| Immunogenicity | Decreased | The PEG chain masks epitopes on the molecule, reducing recognition by the immune system.[11][14] |

| Aggregation | Decreased | The flexible, hydrophilic spacer prevents intermolecular aggregation of conjugated molecules.[3] |

| Potency (in some contexts) | Increased | In ADCs, allows for higher drug-to-antibody ratios (DAR) without aggregation, potentially increasing potency 10 to 100-fold.[1] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bioconjugation workflow. Optimization is often required based on the specific molecules involved.

Protocol 1: Carboxylic Acid Activation and Amide Coupling

This protocol describes the conjugation of this compound to an amine-containing molecule (Molecule A).

-

Reagent Preparation :

-

Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

-

Prepare a solution of EDC and a solution of NHS in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).[8]

-

Dissolve the amine-containing Molecule A in a coupling buffer (e.g., PBS or bicarbonate buffer, pH 7.2-8.5).[5]

-

-

Activation of Carboxylic Acid :

-

Add a 2-4 fold molar excess of both EDC and NHS to the this compound solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[20]

-

-

Coupling Reaction :

-

Quenching and Purification :

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal the primary amine.

-

Dissolution : Dissolve the purified t-Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (B109758) (DCM) or dioxane.[5]

-

Acid Treatment : Add a solution of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM.[6]

-

Reaction : Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.[6]

-

Work-up : Remove the solvent and excess acid under reduced pressure. The resulting deprotected amine salt (H₂N-PEG10-CO-MoleculeA) can then be used in a subsequent conjugation step, typically after neutralization with a non-nucleophilic base like DIPEA.[6]

The following diagram outlines a general experimental workflow for bioconjugation.

Application in PROTAC Development

A primary application of PEG linkers like this compound is in the synthesis of PROTACs.[3] A PROTAC is a heterobifunctional molecule that brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15] The linker is not merely a spacer but is a critical determinant of PROTAC efficacy, as its length and flexibility govern the stability and geometry of the ternary POI-PROTAC-E3 ligase complex.[15] The hydrophilic nature of the PEG10 linker also helps to overcome the poor solubility often associated with these high-molecular-weight molecules.[6]

The diagram below illustrates the general mechanism of action for a PROTAC.

Conclusion

This compound is a highly versatile chemical tool for researchers in drug development and chemical biology. Its heterobifunctional nature, enabled by the orthogonal t-Boc and carboxylic acid groups, allows for controlled, sequential synthesis of complex bioconjugates. The integral PEG10 spacer imparts crucial benefits, including enhanced solubility, improved pharmacokinetics, and optimal spatial orientation of the conjugated partners. A thorough understanding of its functional properties and reaction protocols is key to leveraging this linker for the successful development of next-generation therapeutics and diagnostics.

References

- 1. adcreview.com [adcreview.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. t-Boc-N-amido-PEG10-acid, 2410598-01-3 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. nbinno.com [nbinno.com]

- 11. purepeg.com [purepeg.com]

- 12. Application of PEG Linker | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]

- 18. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]

- 19. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 20. benchchem.com [benchchem.com]

The Role of the PEG10 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are integral components in the field of bioconjugation, serving as flexible spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. Among the various lengths available, PEG10, a discrete linker with ten repeating ethylene (B1197577) glycol units, offers a unique balance of properties that are highly advantageous in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the role of the PEG10 spacer in bioconjugation, detailing its impact on the physicochemical and pharmacokinetic properties of the resulting conjugates. We present a compilation of quantitative data, detailed experimental protocols for conjugation and characterization, and visual workflows to aid researchers in the rational design and synthesis of PEGylated biomolecules.

Introduction to PEG Spacers in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecules.[1] PEG linkers are prized for their hydrophilicity, biocompatibility, and ability to act as a "molecular shield," which can impart several beneficial properties to the conjugated molecule.[2]

Key Advantages of PEGylation:

-

Increased Solubility and Stability: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic molecules, reducing aggregation and enhancing stability in aqueous solutions.[3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, decreasing the likelihood of an immune response.[1]

-

Improved Pharmacokinetics: By extending the half-life and improving stability, PEGylation can lead to more sustained plasma concentrations of a drug.[2]

The length of the PEG spacer is a critical parameter that can be tailored to optimize the desired properties of the bioconjugate. While longer PEG chains (e.g., 4kDa, 10kDa) can offer a more pronounced effect on pharmacokinetics, they may also introduce steric hindrance that can impact the biological activity of the conjugated molecule.[4][5] Shorter PEG linkers, such as PEG10, often represent a balanced approach, providing significant benefits without unduly compromising the potency of the bioconjugate.

Quantitative Impact of PEG Spacer Length on Bioconjugate Properties

The choice of PEG spacer length is a crucial consideration in the design of bioconjugates, as it directly influences key parameters such as drug-to-antibody ratio (DAR), in vitro cytotoxicity, and pharmacokinetic profiles. The following tables summarize quantitative data from various studies, providing a comparative look at the effects of different PEG linker lengths.

Table 1: In Vitro Properties of ADCs with Varying PEG Linker Lengths

| Parameter | No PEG | Short PEG (e.g., PEG4) | Intermediate PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24, 4kDa, 10kDa) | Key Findings & References |

| Drug-to-Antibody Ratio (DAR) Efficiency | - | Lower drug loading observed in some cases (DAR ~2.5) | Higher drug loading efficiencies have been reported (DAR ~3.7-5.0) | Can lead to lower drug loading (DAR ~3.0) | Intermediate PEG lengths may offer a "sweet spot" for achieving higher DARs without promoting aggregation.[6] |

| In Vitro Cytotoxicity (IC50) | High Potency | Generally maintains high potency | Moderate impact on potency | Significant reduction in potency (e.g., 4.5-fold reduction with 4kDa PEG, 22-fold reduction with 10kDa PEG) | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[5][6] |

| Protein Stability (vs. Proteolysis) | Lower Stability | Offers some protection against proteolytic degradation | Provides increased protection compared to shorter linkers | Offers significant protection | Longer PEG chains create a more effective steric shield against proteolytic enzymes.[6] |

Table 2: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths

| Parameter | No PEG | Short PEG (e.g., PEG2-PEG4) | Intermediate PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24, 4kDa, 10kDa) | Key Findings & References |

| Plasma Half-Life (t½) | 19.6 min (for an affibody-drug conjugate) | Faster clearance, shorter half-life | Slower clearance, longer half-life | 2.5-fold increase with 4kDa PEG, 11.2-fold increase with 10kDa PEG (for an affibody-drug conjugate) | Longer PEG chains significantly increase the hydrodynamic radius, reducing renal clearance and extending half-life.[4][5] |

| Area Under the Curve (AUC) | Lower Exposure | - | - | Increased AUC | Improved pharmacokinetic profiles with longer PEG linkers lead to greater overall drug exposure.[7] |

| Clearance (CL) | Higher Clearance | - | - | Reduced Clearance | PEGylation reduces the rate at which the bioconjugate is cleared from circulation.[8] |

| Volume of Distribution (Vss) | - | - | - | - | The volume of distribution is influenced by the overall size of the PEGylated conjugate.[8] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of a PEG10 spacer to a protein or antibody, followed by purification and characterization of the resulting bioconjugate.

Protocol 1: Activation of m-PEG10-acid and Conjugation to a Protein/Antibody via NHS Chemistry

This two-step protocol first activates the carboxylic acid terminus of methoxy-PEG10-acid (m-PEG10-acid) to form a reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the target protein.[6]

Materials:

-

m-PEG10-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Reagent Preparation:

-

Allow m-PEG10-acid, EDC, and NHS to equilibrate to room temperature to prevent moisture condensation.

-

Prepare a stock solution of m-PEG10-acid in anhydrous DMF or DMSO (e.g., 100 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

-

-

Activation of m-PEG10-acid:

-

In a reaction vessel, dissolve the desired amount of m-PEG10-acid in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC to the m-PEG10-acid solution.

-

Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.

-

Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The optimal pH for this activation step is between 4.5 and 7.2.[6]

-

-

Conjugation to Protein/Antibody:

-

Immediately after activation, add the activated m-PEG10-NHS ester solution to the protein/antibody solution.

-

A common starting point is a 5 to 20-fold molar excess of the activated PEG linker to the protein.[6]

-

The reaction with primary amines is most efficient at a pH between 7.0 and 8.5.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Protocol 2: Purification of the PEG10-Conjugate

Purification is essential to remove unreacted PEG linker, reagents, and unconjugated protein.

Methods:

-

Size-Exclusion Chromatography (SEC): This is the primary method for separating the larger PEGylated conjugate from smaller, unreacted components.[6]

-

Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Elute with the same buffer and collect fractions.

-

Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, fractions from SEC can be further purified by RP-HPLC.[6]

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

The more hydrophobic PEGylated conjugate will have a different retention time compared to the unconjugated protein.

-

Protocol 3: Characterization of the PEG10-Conjugate

Confirmation of successful conjugation and characterization of the product are crucial final steps.

Methods:

-

SDS-PAGE:

-

Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the addition of the PEG10 moiety.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight of the purified product using MALDI-TOF or ESI-MS.[6]

-

A successful conjugation will show an increase in mass corresponding to the mass of the m-PEG10-acid moiety (approximately 518.6 g/mol ).[6]

-

MS can also be used to determine the degree of PEGylation (i.e., the number of PEG chains attached to each protein molecule).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified product by analytical RP-HPLC. The PEGylated protein will typically have a different retention time compared to the unconjugated protein.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H NMR) can be used for detailed structural confirmation.

-

Key signals to observe include the characteristic repeating ethylene glycol protons of the PEG chain (around 3.6 ppm) and the methoxy (B1213986) group protons (around 3.3 ppm).

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for PEG10 bioconjugation and the logical relationships of PEG linker properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. labinsights.nl [labinsights.nl]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. adcreview.com [adcreview.com]

- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-polyethylene glycol (PEG)10-acid, a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics. This guide will cover its commercial availability, key chemical properties, and detailed experimental protocols for its application, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

t-Boc-amido-PEG10-acid is a versatile chemical tool that incorporates three key functional components: a t-Boc protected amine, a hydrophilic 10-unit PEG spacer, and a terminal carboxylic acid. This unique architecture allows for a modular and strategic approach to the synthesis of complex biomolecules. The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, enabling selective deprotection under mild acidic conditions. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules, which is crucial for optimizing the biological activity of the final construct. The terminal carboxylic acid allows for covalent linkage to primary amine groups through the formation of a stable amide bond.

Commercial Availability and Physicochemical Properties

This compound and its functionalized derivatives are available from several commercial suppliers. The choice of linker depends on the specific conjugation strategy. Below is a summary of commercially available t-Boc-amido-PEG10 derivatives and their key technical data.

| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |

| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, BroadPharm, Sigma-Aldrich | ~629.74 | >96% | 2410598-01-3 |

| t-Boc-N-amido-PEG10-amine | AxisPharm, BroadPharm, Glycomindsynth, BOC Sciences | ~600.77 | ≥98% | 1347704-59-9 |

| t-Boc-N-amido-PEG10-NHS ester | AxisPharm, BroadPharm, DC Chemicals, TargetMol, MedKoo Biosciences | ~726.81 | ≥95% | Not available |

| t-Boc-N-amido-PEG10-azide | BroadPharm, AxisPharm, Glycomindsynth, Taskcm | ~626.7 | ≥95% | Not available |

Experimental Protocols

The following are detailed protocols for common chemical transformations involving this compound and its derivatives.

Amide Bond Formation with this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine on a target molecule using carbodiimide (B86325) chemistry.

Materials:

-

t-Boc-N-amido-PEG10-acid

-

Amine-containing target molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS.

-

Add 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Coupling to Amine:

-

Dissolve the amine-containing target molecule in the reaction buffer.

-

Add the activated t-Boc-N-amido-PEG10-NHS ester solution to the target molecule solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent like hydroxylamine.

-

Purify the conjugate using an appropriate chromatography technique such as SEC to remove unreacted reagents.

-

t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine.

Materials:

-

t-Boc protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in PROTAC Development

A major application of this compound and its derivatives is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the flexible PEG linker.

Synthesis Route for t-Boc-amido-PEG10-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis route for t-Boc-amido-PEG10-acid, a heterobifunctional linker crucial in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The guide details the synthetic pathway, experimental protocols, and characterization data to assist researchers in the successful laboratory-scale production of this versatile molecule.

Introduction

This compound is a valuable chemical tool characterized by three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The t-Boc group provides a stable yet easily removable protecting group for the amine, allowing for controlled, sequential conjugation strategies. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.[] The terminal carboxylic acid allows for covalent linkage to amine-containing molecules through the formation of a stable amide bond.[2]

This guide outlines a two-step synthesis beginning with the commercially available amino-PEG10-alcohol. The process involves the protection of the terminal amine with a t-Boc group, followed by the selective oxidation of the terminal alcohol to a carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound from amino-PEG10-alcohol is a two-step process involving Boc-protection followed by oxidation.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of t-Boc-amido-PEG10-alcohol

This step involves the protection of the primary amine of amino-PEG10-alcohol with a tert-butyloxycarbonyl (Boc) group.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Amino-PEG10-alcohol | ~483.6 |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 218.25 |

| Triethylamine (B128534) (TEA) | 101.19 |

| Dichloromethane (B109758) (DCM), anhydrous | 84.93 |

| Saturated aqueous sodium bicarbonate | - |

| Brine | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure: [3]

-

Dissolve amino-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add triethylamine (TEA) (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure t-Boc-amido-PEG10-alcohol.

Quantitative Data (Example):

| Reagent | Amount | Moles | Equivalents |

| Amino-PEG10-alcohol | 5.00 g | 10.34 mmol | 1.0 |

| Triethylamine (TEA) | 2.16 mL | 15.51 mmol | 1.5 |

| (Boc)₂O | 2.49 g | 11.37 mmol | 1.1 |

| Anhydrous DCM | 100 mL | - | - |

| Expected Yield | - | - | ~90% |

Step 2: Synthesis of this compound

This step involves the selective oxidation of the terminal primary alcohol of t-Boc-amido-PEG10-alcohol to a carboxylic acid using a TEMPO-mediated system. This method is preferred over harsher conditions like Jones oxidation, which can cause cleavage of the PEG chain.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| t-Boc-amido-PEG10-alcohol | ~583.7 |

| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | 156.25 |

| Bis(acetoxy)iodobenzene (BAIB) | 322.10 |

| Dichloromethane (DCM) | 84.93 |

| Water | 18.02 |

| Saturated aqueous sodium thiosulfate (B1220275) | - |

| 1 M Hydrochloric acid | - |

| Brine | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure: [4]

-

Dissolve t-Boc-amido-PEG10-alcohol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Add TEMPO (0.1 eq) to the solution.

-

Add bis(acetoxy)iodobenzene (BAIB) (2.5 eq) to the reaction mixture in portions over 1 hour at room temperature.

-

Stir the reaction vigorously at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Example):

| Reagent | Amount (from previous step) | Moles | Equivalents |

| t-Boc-amido-PEG10-alcohol | 5.42 g | 9.29 mmol | 1.0 |

| TEMPO | 145 mg | 0.93 mmol | 0.1 |

| BAIB | 7.48 g | 23.22 mmol | 2.5 |

| DCM/Water (1:1) | 100 mL | - | - |

| Expected Yield | - | - | ~85% |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₅NO₁₄ | [2] |

| Molecular Weight | 629.74 g/mol | [2][5] |

| Purity (typical) | ≥95% | [6] |

| CAS Number | 2410598-01-3 | [2][5] |

Spectroscopic Data (Predicted):

Based on the structure and data from similar compounds[7][8], the following spectral characteristics are expected.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.0-5.3 (br s, 1H, -NH-)

-

δ 3.75 (t, 2H, -CH₂-COOH)

-

δ 3.64 (s, 36H, -O-CH₂-CH₂-O-)

-

δ 3.52 (t, 2H, -CH₂-NHBoc)

-

δ 3.31 (q, 2H, -NH-CH₂-)

-

δ 1.44 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 172.5 (-COOH)

-

δ 156.1 (-NH-COO-)

-

δ 79.2 (-C(CH₃)₃)

-

δ 70.6 (-O-CH₂-CH₂-O-)

-

δ 69.9 (-CH₂-CH₂-COOH)

-

δ 67.2 (-CH₂-COOH)

-

δ 40.3 (-NH-CH₂-)

-

δ 28.4 (-C(CH₃)₃)

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for C₂₈H₅₅NO₁₄ [M+Na]⁺: 652.35

-

Application Workflow: PROTAC Synthesis

This compound is a key building block for PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[9] The synthesis involves coupling the linker to a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI).

Caption: Generalized workflow for PROTAC synthesis.

This workflow illustrates the modular approach enabled by this compound. The carboxylic acid is first activated (e.g., with EDC/NHS) and coupled to the E3 ligase ligand. Subsequently, the t-Boc group is removed under acidic conditions to reveal a primary amine, which is then coupled to the POI ligand to form the final PROTAC molecule.[10][11]

References

- 2. t-Boc-N-amido-PEG10-acid, 2410598-01-3 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. t-Boc-N-amido-PEG1-acid(1260092-44-1) 1H NMR [m.chemicalbook.com]

- 8. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have long been considered "undruggable."[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[2] Upon entering a cell, a PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released to catalyze further degradation, highlighting the catalytic nature of this technology.[4]

While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is far from a passive spacer. Its chemical composition, length, and attachment points are critical determinants of the efficacy and overall drug-like properties of the PROTAC.[5] An optimally designed linker facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation.[6] Conversely, a poorly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in an unstable complex with excessive flexibility, leading to inefficient ubiquitination.[6] Therefore, a deep understanding of linker properties is paramount for the rational design of potent and selective PROTACs.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4] The process can be visualized as a catalytic cycle.

References

- 1. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-PEG10-acid, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, applications, and detailed experimental protocols, offering a valuable resource for researchers and drug development professionals.

Core Concepts: Structure and Functionality

t-Boc-amido-PEG10-acid is a chemical entity featuring three key components:

-

A t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) group serves as a stable protecting group for a primary amine. This allows for controlled, stepwise chemical reactions. The Boc group is readily removable under mild acidic conditions, revealing the amine for subsequent conjugation.[1][2]

-

A Ten-Unit Polyethylene Glycol (PEG) Spacer: The PEG10 chain is a hydrophilic spacer that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][3] This property is particularly beneficial for improving the pharmacokinetic profiles of therapeutic agents.[1] The flexibility of the PEG chain also provides an optimal distance and spatial orientation between conjugated molecules, which can be critical for their biological activity.[3][4]

-

A Terminal Carboxylic Acid: The carboxylic acid moiety serves as a reactive handle for covalent bond formation, most commonly with primary amines to form a stable amide bond.[5] This reaction is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[6]

This unique combination of a protected amine, a hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile tool for the synthesis of complex biomolecules and drug conjugates.[6]

Physicochemical Properties and Data

The following table summarizes the key quantitative data for this compound and its closely related derivatives, providing a comparative overview.

| Property | t-Boc-N-amido-PEG10-acid | t-Boc-N-amido-PEG10-amine | t-Boc-N-amido-PEG10-NHS ester |

| Molecular Formula | C₂₈H₅₅NO₁₄[7] | C₂₈H₅₈N₂O₁₃ | C₃₂H₅₈N₂O₁₆[8] |

| Molecular Weight ( g/mol ) | ~629.74[6] | ~600.77[6] | ~726.81[6] |

| CAS Number | 2410598-01-3[6][9] | 1347704-59-9[6] | 2055040-78-1[6] |

| Purity | >95%[6] | >98%[6] | >95%[6] |

| Solubility | Soluble in DMSO, DCM, DMF[8] | Soluble in Water, DMSO, DCM, DMF[1] | Soluble in DMSO, DMF[8] |

| Storage | -20°C[1] | -20°C[1] | -20°C[8] |

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a linker to connect two or more molecules of interest. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy.[2]

A major area of application is in the development of Proteolysis Targeting Chimeras (PROTACs) .[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][4] The linker is a critical component of a PROTAC, and the PEG10 chain of this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][10]

The general workflow for synthesizing a PROTAC using a t-Boc-amido-PEG derivative is visualized below.

Experimental Protocols

Protocol 1: Amide Bond Formation with this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine on a target molecule using EDC/NHS chemistry.[6]

Materials:

-

t-Boc-N-amido-PEG10-acid

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Amine-containing target molecule

-

Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., Tris or glycine)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS or Sulfo-NHS.

-

Add 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[6]

-

-

Coupling to Amine:

-

Dissolve the amine-containing target molecule in the reaction buffer.

-

Add the activated NHS ester solution to the amine solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[6]

-

-

Quenching and Purification:

The workflow for this experimental protocol is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. t-Boc-N-amido-PEG10-acid, 2410598-01-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to t-Boc-amido-PEG10-acid